DM4-Spdb
Overview
Description
DM4-Spdb is a drug-linker conjugate designed for antibody-drug conjugate (ADC) applications. It employs the maytansine-based payload DM4, a potent tubulin inhibitor, connected through an N-succinimidyl-4-(2-pyridyldithio)butanoate (SPDB) linker. This compound demonstrates significant anti-tumor efficacy and is extensively used in targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of DM4-Spdb involves the conjugation of the maytansine derivative DM4 to the SPDB linker. The process typically includes the following steps:
Activation of the Linker: The SPDB linker is activated using N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation: The activated SPDB linker is then conjugated to DM4 through a nucleophilic substitution reaction, forming a stable thioether bond
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: DM4-Spdb undergoes various chemical reactions, including:
Reduction: The disulfide bond in the SPDB linker can be reduced to release the DM4 payload.
Substitution: The linker can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce the disulfide bond.
Solvents: Dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) are frequently used as solvents
Major Products: The major product formed from the reduction of this compound is the free DM4 payload, which exhibits potent cytotoxic activity by inhibiting tubulin polymerization .
Scientific Research Applications
DM4-Spdb has a wide range of scientific research applications, particularly in the field of targeted cancer therapy. Some of its key applications include:
Chemistry: Used in the development of ADCs for targeted drug delivery.
Biology: Studied for its ability to selectively target and kill cancer cells.
Medicine: Employed in clinical trials for the treatment of various cancers, including breast cancer and lymphoma.
Industry: Utilized in the production of ADCs for commercial use .
Mechanism of Action
DM4-Spdb is compared with other similar compounds, such as:
DM1: Another maytansine derivative used in ADCs, but with different linkers like MCC.
Sulfo-SPDB-DM4: A variant of this compound with a sulfonated linker for improved solubility and stability.
Uniqueness: this compound is unique due to its highly efficient SPDB linker, which provides a stable yet cleavable bond, ensuring targeted delivery and controlled release of the cytotoxic DM4 payload .
Comparison with Similar Compounds
- DM1
- Sulfo-SPDB-DM4
- MCC-DM1
- SPP-DM4
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11-,26-13-/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVNQRWLLQGEIB-CUSRITNRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63ClN4O14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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